molecular formula C25H28N4O3 B2887121 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)ethanone CAS No. 1286725-06-1

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)ethanone

Cat. No.: B2887121
CAS No.: 1286725-06-1
M. Wt: 432.524
InChI Key: SVZQQZOZEUSXQC-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
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Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₈H₂₂N₄O₂
  • Molecular Weight : 318.39 g/mol
  • CAS Number : Not specified in the available literature.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Phosphodiesterase Inhibition : Similar compounds have shown activity as phosphodiesterase (PDE) inhibitors, which play a crucial role in regulating cellular signaling pathways by modulating cyclic nucleotide levels. PDE inhibitors are often explored for their anti-inflammatory and bronchodilatory effects .
  • Antitumor Activity : The compound's structural analogs have demonstrated antitumor properties, particularly through selective inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This suggests a potential application in cancer therapy .
  • Neuroprotective Effects : Some derivatives of similar structures have been studied for neuroprotective effects, possibly due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds and analogs:

Activity Compound IC50/ED50 Values Reference
PDE InhibitionPDE-423 (analog)IC50 = 140 nM
Antitumor ActivityCDK4 inhibitorsPotent against CDK4
NeuroprotectionVarious morpholino derivativesVaries by structure

Case Study 1: Antitumor Evaluation

In a study evaluating the antitumor effects of structurally similar compounds, researchers found that certain derivatives exhibited selective inhibition of CDK4 over CDK2 and CDK1. This selectivity is crucial for minimizing side effects associated with broader-spectrum inhibitors. The study utilized both in vitro assays and in vivo models to establish efficacy .

Case Study 2: PDE Inhibition in Respiratory Diseases

Another investigation focused on PDE inhibitors for treating respiratory conditions such as asthma and COPD. The study demonstrated that PDE inhibitors can reduce airway hyperreactivity in animal models, suggesting that the compound could have similar therapeutic applications .

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-31-21-10-8-19(9-11-21)22-17-28(26-25(22)27-13-15-32-16-14-27)18-24(30)29-12-4-6-20-5-2-3-7-23(20)29/h2-3,5,7-11,17H,4,6,12-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZQQZOZEUSXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.